molecular formula C14H16N2O2 B13743056 1,4-Bis(1-isocyanato-1-methylethyl)benzene CAS No. 2778-41-8

1,4-Bis(1-isocyanato-1-methylethyl)benzene

Cat. No.: B13743056
CAS No.: 2778-41-8
M. Wt: 244.29 g/mol
InChI Key: AGJCSCSSMFRMFQ-UHFFFAOYSA-N
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Description

1,4-Bis(1-isocyanato-1-methylethyl)benzene is an organic compound with the molecular formula C14H16N2O2. It is also known by other names such as α,α,α’,α’-tetramethyl-p-xylylene diisocyanate and p-TMXDI . This compound is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a diisocyanate. Diisocyanates are widely used in the production of polyurethanes, which are essential materials in various industries.

Preparation Methods

1,4-Bis(1-isocyanato-1-methylethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-bis(1-hydroxy-1-methylethyl)benzene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:

C6H4[C(CH3)2OH]2+2COCl2C6H4[C(CH3)2NCO]2+2HCl\text{C}_6\text{H}_4[\text{C}(\text{CH}_3)_2\text{OH}]_2 + 2\text{COCl}_2 \rightarrow \text{C}_6\text{H}_4[\text{C}(\text{CH}_3)_2\text{NCO}]_2 + 2\text{HCl} C6​H4​[C(CH3​)2​OH]2​+2COCl2​→C6​H4​[C(CH3​)2​NCO]2​+2HCl

In industrial production, the compound can be produced by the phosgenation of the corresponding diamine. The reaction conditions typically involve the use of an inert solvent such as toluene and a temperature range of 50-100°C .

Chemical Reactions Analysis

1,4-Bis(1-isocyanato-1-methylethyl)benzene undergoes various chemical reactions, primarily due to the reactivity of the isocyanate groups. Some common reactions include:

Scientific Research Applications

1,4-Bis(1-isocyanato-1-methylethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(1-isocyanato-1-methylethyl)benzene primarily involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as hydroxyl, amino, and thiol groups, leading to the formation of urethanes, ureas, and thiocarbamates, respectively. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

1,4-Bis(1-isocyanato-1-methylethyl)benzene can be compared with other similar diisocyanates, such as:

    1,3-Bis(1-isocyanato-1-methylethyl)benzene: This compound has a similar structure but with the isocyanate groups attached to the 1 and 3 positions of the benzene ring.

    1,1’-Methylenebis(4-isocyanatobenzene):

The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

2778-41-8

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1,4-bis(2-isocyanatopropan-2-yl)benzene

InChI

InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-5-7-12(8-6-11)14(3,4)16-10-18/h5-8H,1-4H3

InChI Key

AGJCSCSSMFRMFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C)N=C=O)N=C=O

Origin of Product

United States

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